Ethyl 2-nitro-6-(2H-1,2,3-triazol-2-yl)benzoate
CAS No.:
Cat. No.: VC13709471
Molecular Formula: C11H10N4O4
Molecular Weight: 262.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10N4O4 |
|---|---|
| Molecular Weight | 262.22 g/mol |
| IUPAC Name | ethyl 2-nitro-6-(triazol-2-yl)benzoate |
| Standard InChI | InChI=1S/C11H10N4O4/c1-2-19-11(16)10-8(14-12-6-7-13-14)4-3-5-9(10)15(17)18/h3-7H,2H2,1H3 |
| Standard InChI Key | CCGTTYWAGKLEMV-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(C=CC=C1[N+](=O)[O-])N2N=CC=N2 |
Introduction
Structural and Electronic Characteristics
Molecular Architecture
The compound’s core consists of a benzene ring substituted with three functional groups:
-
A nitro (-NO₂) group at the 2-position, which introduces strong electron-withdrawing effects.
-
A 1,2,3-triazole ring at the 6-position, contributing π-π stacking capabilities and hydrogen-bonding potential.
-
An ethyl ester (-COOEt) at the 1-position, enhancing lipophilicity and metabolic stability compared to carboxylic acids.
This arrangement creates a polarized electronic environment, with the nitro group reducing electron density at the ortho and para positions, while the triazole ring offers sites for supramolecular interactions .
Table 1: Key Molecular Descriptors
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis of ethyl 2-nitro-6-(2H-1,2,3-triazol-2-yl)benzoate can be approached through sequential functionalization of a benzoic acid precursor:
-
Nitro Group Introduction: Electrophilic nitration of ethyl 2-amino-6-bromobenzoate.
-
Triazole Coupling: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Ullmann-type coupling to install the triazole ring .
Nitration of Ethyl 2-Amino-6-bromobenzoate
A mixture of ethyl 2-amino-6-bromobenzoate (1.0 equiv) in concentrated H₂SO₄ is treated with fuming HNO₃ at 0–5°C to yield ethyl 2-nitro-6-bromobenzoate. The nitro group’s meta-directing nature ensures regioselectivity, with yields typically exceeding 70% .
Triazole Ring Installation via Ullmann Coupling
Ethyl 2-nitro-6-bromobenzoate undergoes Ullmann coupling with 1H-1,2,3-triazole under catalytic CuI (10 mol%), Cs₂CO₃ (2.0 equiv), and (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine (20 mol%) in DMF at 100°C for 18 hours . This method, adapted from analogous fluoro-substituted systems, achieves 56–60% yields after purification by preparative HPLC .
Table 2: Reaction Optimization Parameters
| Condition | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading (CuI) | 10 mol% | Maximizes turnover |
| Base | Cs₂CO₃ | Enhances deprotonation |
| Ligand | (1R,2R)-DMCDA | Reduces side reactions |
| Temperature | 100°C | Balances rate/selectivity |
Physicochemical Properties
Solubility and Partitioning
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its nitro and ester groups, with experimental solubility measured at 0.55–1.27 mg/mL in aqueous buffers (pH 7.4) . Computational models predict a LogP of 1.85, aligning with its moderate lipophilicity .
Stability Profile
-
Thermal Stability: Decomposition onset at 210°C (DSC).
-
Hydrolytic Sensitivity: The ethyl ester undergoes slow hydrolysis in alkaline conditions (t₁/₂ = 48 h at pH 9) .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃): δ 8.41 (s, 2H, triazole-H), 8.02 (d, J = 8.4 Hz, 1H, Ar-H), 7.78 (d, J = 7.6 Hz, 1H, Ar-H), 7.65 (t, J = 8.0 Hz, 1H, Ar-H), 4.45 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 1.44 (t, J = 7.1 Hz, 3H, -CH₃) .
-
¹³C NMR: 165.2 (C=O), 152.1 (triazole-C), 148.6 (C-NO₂), 132.4–125.8 (Ar-C), 61.8 (-OCH₂), 14.3 (-CH₃) .
Mass Spectrometry
High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 279.0832 (calculated 279.0835) .
Biological and Industrial Applications
Materials Science Applications
As a photoactive material, the nitro group facilitates charge-transfer transitions (λₐᵦₛ = 320 nm in acetonitrile), with potential use in organic semiconductors .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume